Cas no 2060059-52-9 (1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid)
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carboxylic acid, 1-cyclopropyl-4-formyl-
- 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
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- MDL: MFCD30498916
- Inchi: 1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13)
- InChI Key: OSJCSELYESLEMV-UHFFFAOYSA-N
- SMILES: N1(C2CC2)C=C(C=O)C(C(O)=O)=N1
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337255-1g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 1g |
$857.0 | 2023-09-03 | ||
| Enamine | EN300-337255-5g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 5g |
$2485.0 | 2023-09-03 | ||
| Enamine | EN300-337255-10g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 10g |
$3683.0 | 2023-09-03 | ||
| Enamine | EN300-337255-0.05g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 0.05g |
$719.0 | 2023-09-03 | ||
| Enamine | EN300-337255-0.1g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 0.1g |
$755.0 | 2023-09-03 | ||
| Enamine | EN300-337255-0.25g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 0.25g |
$789.0 | 2023-09-03 | ||
| Enamine | EN300-337255-0.5g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 0.5g |
$823.0 | 2023-09-03 | ||
| Enamine | EN300-337255-1.0g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-337255-2.5g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 2.5g |
$1680.0 | 2023-09-03 | ||
| Enamine | EN300-337255-5.0g |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid |
2060059-52-9 | 5.0g |
$2485.0 | 2023-02-23 |
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
Introduction to 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid (CAS No. 2060059-52-9)
1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid, identified by the chemical identifier CAS No. 2060059-52-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both a cyclopropyl group and a formyl moiety in its molecular structure imparts unique reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid molecule exhibits a conjugated system that can participate in various chemical reactions, such as condensation, oxidation, and reduction, which are pivotal in synthesizing more complex derivatives. The cyclopropyl group, being a small, rigid ring structure, can influence the electronic properties of the molecule by hyperconjugation and steric effects, while the formyl group serves as a reactive site for further functionalization. These features make it an attractive building block for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new heterocyclic compounds with improved pharmacokinetic profiles and enhanced biological efficacy. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological targets. For instance, studies have shown that compounds incorporating the pyrazole core can exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in several diseases, including cancer and inflammatory disorders. The 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid structure provides a promising platform for such investigations.
One of the most compelling aspects of 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid is its potential as a precursor for synthesizing more complex molecules through medicinal chemistry techniques. The formyl group can be readily converted into other functional groups such as amides, esters, or alcohols, while the cyclopropyl ring can be used to introduce steric hindrance or electronic effects that fine-tune the biological activity of the final product. This flexibility has led to its incorporation in numerous synthetic strategies aimed at developing novel drug candidates.
Recent advancements in computational chemistry have further enhanced the utility of 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid in drug discovery. Molecular modeling studies have been employed to predict the binding modes of this compound with various biological targets, providing insights into its potential pharmacological effects. These computational approaches have complemented experimental efforts by identifying lead compounds that can be optimized for better efficacy and selectivity. The integration of computational methods with traditional synthetic chemistry has accelerated the development pipeline for new therapeutic agents derived from this scaffold.
The synthesis of 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid itself is an area of active research. Several synthetic routes have been reported, each with distinct advantages and limitations. Common methodologies include cyclopropanation reactions followed by formylation and carboxylation steps. These synthetic strategies leverage modern techniques such as transition metal catalysis to achieve high yields and purity. The ability to produce this compound efficiently is crucial for its application in drug discovery programs.
From a biological perspective, 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid has shown promise in preclinical studies as an intermediate for developing new treatments against various diseases. For example, derivatives of this compound have demonstrated inhibitory activity against certain enzymes involved in cancer progression. Additionally, its structural features suggest potential applications in anti-inflammatory therapies by modulating immune responses. These findings underscore the importance of exploring further biological evaluations to fully harness its therapeutic potential.
The role of CAS No. 2060059-52-9 in academic research is also noteworthy. It serves as a reference point for scientists investigating novel heterocyclic compounds and provides a basis for comparison with other related molecules. The detailed characterization of this compound through spectroscopic methods such as NMR and mass spectrometry has contributed valuable data to the scientific community. Such information is essential for understanding its reactivity and behavior in different chemical environments.
Looking ahead, the future prospects for 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid are bright, particularly as more sophisticated synthetic methodologies become available. Advances in green chemistry principles may also influence how this compound is produced, emphasizing sustainability and efficiency in chemical synthesis. Furthermore, continued exploration of its biological activities will likely uncover new therapeutic applications that could benefit patients worldwide.
In conclusion, 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid (CAS No 2060059 52 9) stands out as a significant compound in pharmaceutical chemistry due to its structural versatility and potential biological activities Its role as a building block for drug discovery efforts underscores its importance in advancing medical science The ongoing research into this molecule promises to yield new insights into disease mechanisms and innovative therapeutic strategies
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